molecular formula C27H33O3P B12736311 2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite CAS No. 71002-29-4

2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite

Cat. No.: B12736311
CAS No.: 71002-29-4
M. Wt: 436.5 g/mol
InChI Key: HLYGXVJVQMVLCY-UHFFFAOYSA-N
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Description

2-bicyclo[221]hept-5-enylmethyl phenyl 4-tetracyclo[62113,602,7]dodec-9-enylmethyl phosphite is a complex organic compound characterized by its unique bicyclic and tetracyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite involves multiple steps, starting with the preparation of the bicyclic and tetracyclic intermediates. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide can yield a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of advanced equipment and techniques to control the reaction parameters and isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For instance, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin can produce new dioxiranes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the aminolysis of N-(oxiran-2-yl)methyl]arenesulfonamides with benzylamine can lead to the chemo- and regioselective opening of the epoxy ring .

Scientific Research Applications

2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a potential drug candidate.

    Medicine: It may have therapeutic applications due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-en-2-ylmethanamine
  • N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides

Uniqueness

2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite stands out due to its combination of bicyclic and tetracyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71002-29-4

Molecular Formula

C27H33O3P

Molecular Weight

436.5 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite

InChI

InChI=1S/C27H33O3P/c1-2-4-24(5-3-1)30-31(28-15-22-11-17-6-7-18(22)10-17)29-16-23-13-21-14-25(23)27-20-9-8-19(12-20)26(21)27/h1-9,17-23,25-27H,10-16H2

InChI Key

HLYGXVJVQMVLCY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)COP(OCC3CC4CC3C5C4C6CC5C=C6)OC7=CC=CC=C7

Origin of Product

United States

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